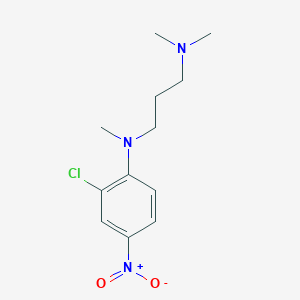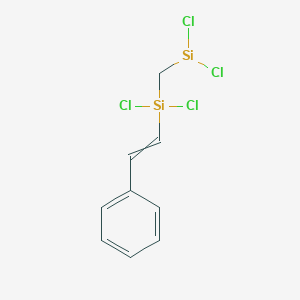![molecular formula C12H19N2OPS B12538726 N-[3-(Dimethylphosphoryl)propyl]-N'-phenylthiourea CAS No. 676342-93-1](/img/structure/B12538726.png)
N-[3-(Dimethylphosphoryl)propyl]-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Dimethylphosphoryl)propyl]-N’-phenylthiourea is a chemical compound with the molecular formula C12H19N2OPS This compound is known for its unique structural features, which include a dimethylphosphoryl group attached to a propyl chain, and a phenylthiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylphosphoryl)propyl]-N’-phenylthiourea typically involves the reaction of a dimethylphosphoryl-containing precursor with a phenylthiourea derivative. The reaction conditions often require a controlled environment with specific temperature and solvent conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for N-[3-(Dimethylphosphoryl)propyl]-N’-phenylthiourea may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Dimethylphosphoryl)propyl]-N’-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, depending on the type of reaction and the reagents used .
Applications De Recherche Scientifique
N-[3-(Dimethylphosphoryl)propyl]-N’-phenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[3-(Dimethylphosphoryl)propyl]-N’-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylphosphoryl group can participate in phosphorylation reactions, while the thiourea moiety can form hydrogen bonds and interact with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[3-(Dimethylphosphoryl)propyl]-N’-phenylthiourea include other thiourea derivatives and phosphoryl-containing compounds. Examples include N-phenylthiourea and dimethylphosphorylpropylamine .
Uniqueness
What sets N-[3-(Dimethylphosphoryl)propyl]-N’-phenylthiourea apart is its unique combination of a dimethylphosphoryl group and a phenylthiourea moiety.
Propriétés
Numéro CAS |
676342-93-1 |
|---|---|
Formule moléculaire |
C12H19N2OPS |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
1-(3-dimethylphosphorylpropyl)-3-phenylthiourea |
InChI |
InChI=1S/C12H19N2OPS/c1-16(2,15)10-6-9-13-12(17)14-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H2,13,14,17) |
Clé InChI |
NEGXFCGQEKQBBY-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)CCCNC(=S)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


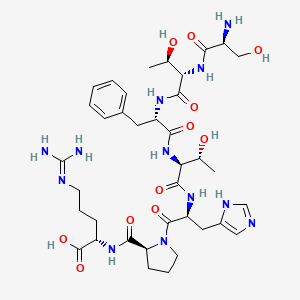
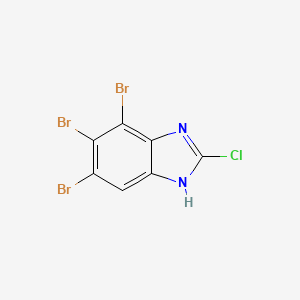
![1,4-Bis[(2-ethenylphenyl)methyl]piperazine](/img/structure/B12538675.png)
![N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide](/img/structure/B12538682.png)
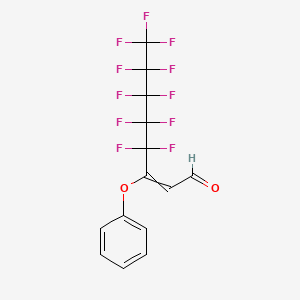
![1H-Indole-3-octadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12538686.png)
![1,1'-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene}](/img/structure/B12538715.png)
![2,2'-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene](/img/structure/B12538716.png)
![Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)-](/img/structure/B12538725.png)
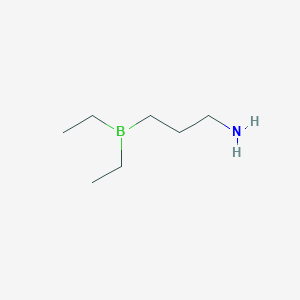
![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)
